

Understanding the basics of stable isotope labeling with D-Mannose-13C,d.

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Compound of Interest		
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A Technical Guide to Stable Isotope Labeling with D-Mannose-13C,d

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling using D-Mannose-¹³C,d. This powerful technique is instrumental in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of glycosylation in various biological systems.

Core Concepts of Stable Isotope Labeling

Stable isotope labeling involves the use of non-radioactive isotopes, such as ¹³C and deuterium (d), to trace the metabolic fate of molecules within a biological system.[1][2][3] D-Mannose, a C-2 epimer of glucose, is a key monosaccharide in several metabolic processes, most notably N-linked glycosylation.[4][5] By introducing D-Mannose labeled with ¹³C and/or deuterium, researchers can track its incorporation into various biomolecules, providing critical insights into cellular metabolism and physiology.[4]

The primary analytical techniques for detecting and quantifying these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] These methods allow for the precise measurement of isotopic enrichment in metabolites and macromolecules, enabling the quantitative analysis of metabolic pathways.[9][10]

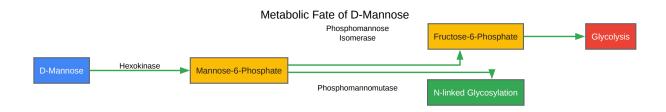


Key Signaling Pathways Involving D-Mannose

D-Mannose and its metabolites are integral to several critical cellular signaling and biosynthetic pathways. Understanding these pathways is essential for interpreting the results of stable isotope labeling experiments.

Metabolic Fate of D-Mannose

Exogenously supplied D-mannose is transported into the cell and phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate can then enter the N-linked glycosylation pathway or be isomerized to fructose-6-phosphate to enter glycolysis.[4][11]



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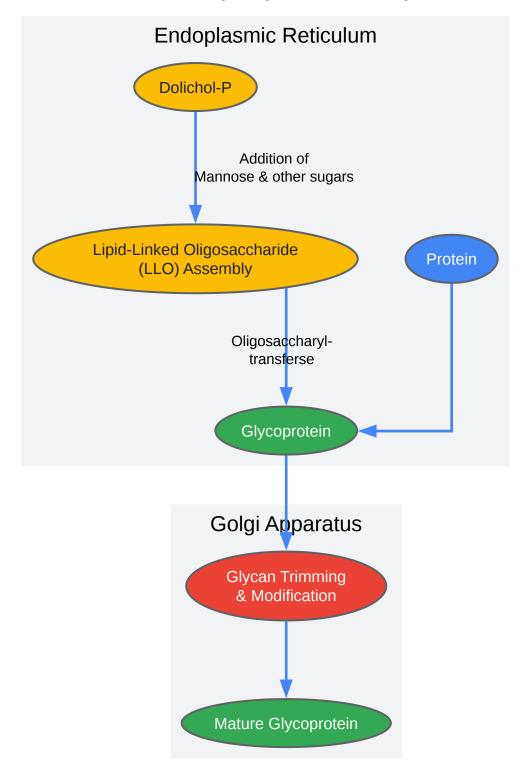
Caption: Metabolic pathway of D-Mannose entering cellular metabolism.

N-linked Glycosylation Pathway

N-linked glycosylation is a crucial post-translational modification of proteins that begins in the endoplasmic reticulum (ER).[12][13][14][15] The process involves the assembly of a lipid-linked oligosaccharide precursor, which contains mannose residues, and its subsequent transfer to nascent polypeptide chains.[14][16]

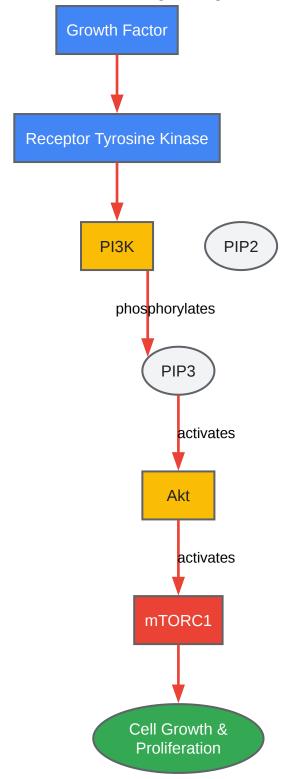


N-linked Glycosylation Pathway



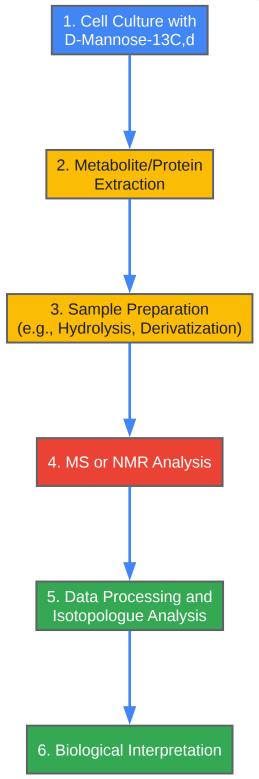


PI3K/Akt/mTOR Signaling Pathway





Experimental Workflow for Stable Isotope Labeling



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